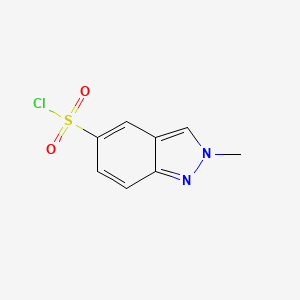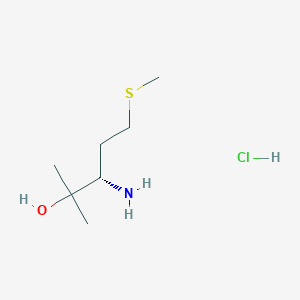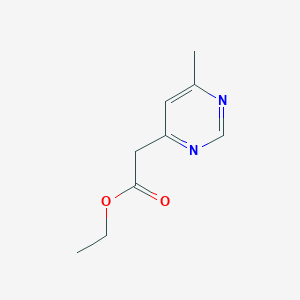
Tert-butyl 3-prop-2-ynylpiperidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 3-prop-2-ynylpiperidine-1-carboxylate is a chemical compound with the formula C13H21NO2 and a molecular weight of 223.31 g/mol . It is used in scientific research and has potential applications in various fields due to its unique properties and structure.
Physical And Chemical Properties Analysis
Tert-butyl 3-prop-2-ynylpiperidine-1-carboxylate has a molecular weight of 223.31 g/mol . Unfortunately, the search results do not provide further information on the physical and chemical properties of this compound.Applications De Recherche Scientifique
Synthesis Processes and Intermediates
Tert-butyl 3-prop-2-ynylpiperidine-1-carboxylate and its derivatives have been explored in various synthetic processes. For instance, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate has been identified as a crucial intermediate in the synthesis of the protein tyrosine kinase Jak3 inhibitor, CP-690550. An efficient synthesis approach for this compound involves several steps, starting from 4-methylpyridinium and leading to high yields of the target product (Chen Xin-zhi, 2011). Similarly, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, was synthesized through a series of reactions from piperidin-4-ylmethanol, yielding a high total yield of 71.4% (Binliang Zhang et al., 2018).
Piperidine Derivatives and Heterocycles Synthesis
Piperidine derivatives, which are significant in medicinal chemistry, have been synthesized using tert-butyl 4-oxopiperidine-1-carboxylate and its derivatives. For example, the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with various reagents led to the formation of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are promising synthons for preparing diverse piperidine derivatives (A. I. Moskalenko & V. Boev, 2014). In another study, the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with iodides of protected alcohols led to the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, which under certain treatments, cyclized into cis-isomers of N-Boc piperidine derivatives fused with oxygen heterocycles (A. I. Moskalenko & V. Boev, 2014).
Organometallic Compounds and Protecting Groups
In the realm of organometallic chemistry, tert-butyl 3-prop-2-ynylpiperidine-1-carboxylate derivatives have been utilized. For instance, the synthesis of planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives, which are significant in medicinal organometallic chemistry, involved tert-butyl-3-(1,2,3,4-tetrahydro-1-methyl-2-oxonaphthalen-1-yl)propanoate. This study demonstrated the synthesis and characterization of both diastereomers of this compound, underlining its importance in stereoselective syntheses of complex structures containing organometallic moieties (M. Patra et al., 2012). Furthermore, fluorous derivatives of tert-butyl alcohol, akin to tert-butyl 3-prop-2-ynylpiperidine-1-carboxylate, were prepared and evaluated as reagents for the protection of carboxylic acids in fluorous synthesis, demonstrating their utility in protecting and immobilizing medium-size nonpolar carboxylic acids in a fluorous phase (J. Pardo et al., 2001).
Propriétés
IUPAC Name |
tert-butyl 3-prop-2-ynylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-5-7-11-8-6-9-14(10-11)12(15)16-13(2,3)4/h1,11H,6-10H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUVPDOYZOOUBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801150436 | |
| Record name | 1-Piperidinecarboxylic acid, 3-(2-propyn-1-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801150436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-prop-2-ynylpiperidine-1-carboxylate | |
CAS RN |
1260672-17-0 | |
| Record name | 1-Piperidinecarboxylic acid, 3-(2-propyn-1-yl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260672-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 3-(2-propyn-1-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801150436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl [(1R)-2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate](/img/structure/B1403423.png)
![(3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1403424.png)
![2-Oxa-5-azaspiro[3.5]nonane oxalate](/img/structure/B1403425.png)


![Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride](/img/structure/B1403430.png)


![4,7-Diaza-spiro[2.5]octane oxalate](/img/structure/B1403436.png)
![(3-Aza-bicyclo[3.1.0]hex-1-ylmethyl)-methyl-carbamic acid tert-butyl ester](/img/structure/B1403437.png)

![8-Boc-8-azabicyclo[3.2.1]octane-2-methanol](/img/structure/B1403439.png)
![Methyl 1',2'-dihydro-2'-oxo-spiro[cyclopropane-1,3'-[3H]indole]-6'-carboxylate](/img/structure/B1403440.png)
